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Compound of Interest

Compound Name: 3-Phenylbutan-2-ol

Cat. No.: B7769420 Get Quote

An In-depth Technical Guide to 3-Phenylbutan-2-ol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure,

and analytical methodologies for 3-phenylbutan-2-ol, targeted towards researchers, scientists,

and professionals in drug development.

Chemical Structure and Stereoisomerism
3-Phenylbutan-2-ol is a secondary alcohol containing a phenyl group. Its structure possesses

two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers:

(2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relationship between these stereoisomers is

depicted in the diagram below. The erythro isomers are (2R,3S) and (2S,3R), while the threo

isomers are (2R,3R) and (2S,3S).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b7769420?utm_src=pdf-interest
https://www.benchchem.com/product/b7769420?utm_src=pdf-body
https://www.benchchem.com/product/b7769420?utm_src=pdf-body
https://www.benchchem.com/product/b7769420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Erythro Isomers (Enantiomers)

Threo Isomers (Enantiomers)
(2R,3S)-3-phenylbutan-2-ol

(2S,3R)-3-phenylbutan-2-ol
Enantiomers
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Stereoisomers of 3-Phenylbutan-2-ol.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-phenylbutan-2-ol and

its various stereoisomers. It is important to note that some of the physical properties, such as

boiling point and density, are often reported for the mixture of isomers or as estimates, and

experimentally determined values for each pure stereoisomer are not widely available.
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Property
(2R,3R)-3-
phenylbutan-2-
ol

(2S,3S)-3-
phenylbutan-2-
ol

(2R,3S)-3-
phenylbutan-2-
ol

(2S,3R)-3-
phenylbutan-2-
ol

IUPAC Name

(2R,3R)-3-

phenylbutan-2-

ol[1]

(2S,3S)-3-

phenylbutan-2-ol

(2R,3S)-3-

phenylbutan-2-

ol[2]

(2S,3R)-3-

phenylbutan-2-

ol[3]

CAS Number Not available Not available Not available Not available

Molecular

Formula
C₁₀H₁₄O[1] C₁₀H₁₄O C₁₀H₁₄O[2] C₁₀H₁₄O[3]

Molecular Weight 150.22 g/mol [1] 150.22 g/mol 150.22 g/mol [2] 150.22 g/mol [3]

Boiling Point Not available Not available Not available Not available

Melting Point Not available Not available Not available Not available

Density Not available Not available Not available Not available

Solubility

Soluble in many

organic solvents

like ethanol and

dimethylformami

de.

Soluble in many

organic solvents

like ethanol and

dimethylformami

de.

Soluble in many

organic solvents

like ethanol and

dimethylformami

de.

Soluble in many

organic solvents

like ethanol and

dimethylformami

de.

Experimental Protocols
Synthesis of 3-Phenylbutan-2-ol via Reduction of 3-
Phenylbutan-2-one
A common and effective method for the synthesis of 3-phenylbutan-2-ol is the reduction of the

corresponding ketone, 3-phenylbutan-2-one, using a mild reducing agent such as sodium

borohydride.

Materials:

3-Phenylbutan-2-one

Methanol (reagent grade)
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Sodium borohydride (NaBH₄)

Deionized water

Diethyl ether or Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (1 M)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-

phenylbutan-2-one in methanol. Cool the solution to 0 °C in an ice bath.

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The

reaction is exothermic. Maintain the temperature below 10 °C during the addition.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting ketone is consumed.

Quenching: Once the reaction is complete, slowly add deionized water to quench the excess

sodium borohydride.

Workup: Acidify the mixture with 1 M HCl to a pH of ~2-3. Extract the aqueous layer with

diethyl ether or ethyl acetate.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure

to yield the crude 3-phenylbutan-2-ol. Further purification can be achieved by column

chromatography on silica gel.
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Synthesis and Purification Workflow.
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Spectroscopic Analysis
The following are general protocols for the spectroscopic characterization of 3-phenylbutan-2-
ol. Instrument parameters may need to be optimized for specific equipment.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified alcohol in a deuterated solvent

(e.g., CDCl₃) in an NMR tube.

¹H NMR: Acquire the proton NMR spectrum. Expect signals for the aromatic protons, the

methine proton adjacent to the hydroxyl group, the methine proton on the phenyl-bearing

carbon, and the two methyl groups.

¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the

different carbon environments in the molecule. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃

groups.

3.2.2. Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film.

Analysis: Acquire the IR spectrum. A broad absorption band in the region of 3200-3600 cm⁻¹

is characteristic of the O-H stretching vibration of the alcohol. Other expected peaks include

C-H stretches and C=C stretches from the aromatic ring.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or

methanol).

GC Conditions:

Column: A chiral column is necessary to separate the stereoisomers.

Carrier Gas: Helium.
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Temperature Program: An appropriate temperature gradient should be used to ensure

good separation of the isomers.

MS Conditions:

Ionization: Electron Ionization (EI).

Mass Range: Scan a mass range that includes the molecular ion and expected

fragmentation patterns. The mass spectrum will show the molecular ion peak and

characteristic fragments that can be used to confirm the structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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